molecular formula C15H19N5O3 B14936234 methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate

methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate

Cat. No.: B14936234
M. Wt: 317.34 g/mol
InChI Key: LOQGOIGAFGNWAC-MFKMUULPSA-N
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Description

Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate is a complex organic compound that features a tetrazole ring, a phenyl group, and an isoleucine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Coupling with L-isoleucine: The final step involves coupling the tetrazole-phenyl intermediate with L-isoleucine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting enzyme inhibition or receptor modulation.

    Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.

    Material Science: Its unique structural properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The phenyl group and isoleucine moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate
  • Methyl N-{[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate

Uniqueness

Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate is unique due to its specific combination of a tetrazole ring, phenyl group, and isoleucine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H19N5O3

Molecular Weight

317.34 g/mol

IUPAC Name

methyl (2S,3R)-3-methyl-2-[[3-(tetrazol-1-yl)benzoyl]amino]pentanoate

InChI

InChI=1S/C15H19N5O3/c1-4-10(2)13(15(22)23-3)17-14(21)11-6-5-7-12(8-11)20-9-16-18-19-20/h5-10,13H,4H2,1-3H3,(H,17,21)/t10-,13+/m1/s1

InChI Key

LOQGOIGAFGNWAC-MFKMUULPSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

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